molecular formula C18H13N3O2S B6587617 N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide CAS No. 1226443-63-5

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B6587617
CAS No.: 1226443-63-5
M. Wt: 335.4 g/mol
InChI Key: FKVRRINBXHYOPD-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring fused with a benzothiazole ring, and a carboxamide group attached to the benzothiazole ring. The methoxy group is attached to the quinoline ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions The benzothiazole ring is then synthesized and fused with the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts to enhance the reaction rates and yields. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or benzothiazole rings .

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline ring structure and have similar chemical properties.

    Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit similar reactivity.

    Carboxamide derivatives: These compounds contain the carboxamide functional group and have similar biological activities.

Uniqueness

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is unique due to the combination of the quinoline and benzothiazole rings with the methoxy and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-10-9-11-5-4-7-13(16(11)21-15)19-17(22)18-20-12-6-2-3-8-14(12)24-18/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVRRINBXHYOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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